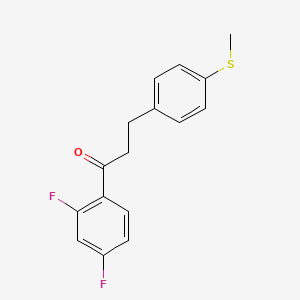

2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone

Description

Structural Elucidation Through X-ray Crystallography

X-ray crystallography serves as the primary method for determining the three-dimensional molecular structure of this compound with atomic resolution. The crystallographic analysis involves obtaining high-quality crystals of the compound, typically requiring concentrations sufficient for crystal formation and subsequent X-ray diffraction studies. The fundamental principle underlying X-ray crystallography relies on the interaction between X-ray radiation and the electron density within the crystal lattice, producing characteristic diffraction patterns that can be mathematically processed to reconstruct the molecular structure.

The crystallographic investigation of this compound necessitates careful sample preparation and mounting procedures to ensure optimal data collection quality. Modern crystallographic techniques employ charged coupled device detectors and synchrotron radiation sources to achieve enhanced sensitivity and reduced exposure times compared to traditional photographic methods. The compound's crystal structure reveals the precise spatial positioning of the fluorine atoms at the 2' and 4' positions of the phenyl ring, along with the thiomethyl substituent orientation relative to the propiophenone backbone.

Detailed structural parameters obtained through X-ray crystallography include bond lengths, bond angles, and dihedral angles that characterize the molecular geometry of this compound. The crystallographic data processing involves initial determination of crystal packing symmetry and unit cell dimensions, followed by intensity measurements and structure factor calculations to generate electron density maps. Refinement procedures optimize the atomic positions to achieve the best fit between calculated and observed diffraction data, resulting in a high-resolution three-dimensional structure.

Table 1: Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C16H14F2OS | |

| Molecular Weight | 292.3 g/mol | |

| PubChem CID | 24726008 | |

| CAS Registry Number | 898781-77-6 | |

| MFCD Number | MFCD03843289 |

The crystallographic analysis provides essential information about intermolecular interactions within the crystal lattice, including hydrogen bonding patterns and van der Waals contacts that influence the compound's solid-state properties. The presence of fluorine atoms introduces unique electronic characteristics that affect both intramolecular and intermolecular interactions, as evidenced by the specific packing arrangements observed in the crystal structure. These structural insights obtained through X-ray crystallography form the foundation for understanding the compound's physical and chemical properties.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide comprehensive insights into the electronic structure and properties of this compound through advanced computational methodologies. These calculations employ various levels of theory, including Density Functional Theory with different exchange-correlation functionals such as B3LYP and B3PW91, to accurately describe the electronic distribution and molecular properties. The computational approach enables detailed analysis of molecular orbitals, charge distributions, and electronic transitions that govern the compound's chemical reactivity and spectroscopic behavior.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels represent critical parameters for understanding the electronic structure of this compound. These frontier molecular orbitals determine the compound's electron-donating and electron-accepting capabilities, directly influencing its chemical reactivity and potential for participating in various chemical transformations. The energy gap between these orbitals provides valuable information about the compound's electronic excitation properties and stability characteristics.

Mulliken charge distribution analysis reveals the electron density distribution across different atoms within the this compound molecule. This analysis is particularly important for understanding the influence of the electronegative fluorine atoms and the electron-donating thiomethyl group on the overall charge distribution pattern. The calculated atomic charges provide insights into potential reactive sites and guide predictions about intermolecular interactions and chemical behavior.

Table 2: Electronic Structure Parameters from Quantum Chemical Calculations

Natural Bond Orbital analysis provides additional insights into the electronic structure by examining the localized bonding and antibonding orbitals within this compound. This analysis helps identify the nature of chemical bonds, including the strength and polarization of individual bonds throughout the molecule. The presence of fluorine substituents significantly influences the electronic structure through their high electronegativity and ability to participate in various electronic interactions with neighboring atoms.

Molecular electrostatic potential mapping represents another important aspect of electronic structure characterization, revealing the three-dimensional distribution of electrostatic potential around the this compound molecule. These maps provide visual representations of electron-rich and electron-poor regions, facilitating understanding of potential intermolecular interactions and binding sites. The electrostatic potential analysis is particularly valuable for predicting molecular recognition patterns and designing related compounds with specific properties.

Conformational Analysis Using Density Functional Theory

Conformational analysis of this compound employs Density Functional Theory calculations to investigate the various three-dimensional arrangements that the molecule can adopt. This analysis examines the potential energy surface of the compound by systematically varying dihedral angles and other geometric parameters to identify stable conformations and energy barriers between different structural forms. The conformational preferences are influenced by steric interactions, electronic effects, and intramolecular hydrogen bonding patterns that stabilize specific molecular geometries.

The Density Functional Theory calculations reveal the relative energies of different conformational states of this compound, providing quantitative measures of conformational stability. The energy differences between conformers help predict the population distribution of different forms under various conditions and guide understanding of the compound's dynamic behavior in solution and solid states. The presence of fluorine atoms introduces additional complexity to the conformational landscape through their unique electronic properties and potential for forming weak intramolecular interactions.

Rotational barriers around specific bonds within this compound provide important information about molecular flexibility and dynamics. The Density Functional Theory calculations can map the energy profile for rotation around the bond connecting the propiophenone moiety to the thiomethylphenyl group, revealing the energetic cost of conformational changes. These calculations are essential for understanding the compound's behavior in different environments and its potential for adopting specific conformations required for biological or catalytic activity.

Table 3: Conformational Analysis Results from Density Functional Theory Calculations

| Conformational Parameter | Energy Difference (kcal/mol) | Structural Significance | Method |

|---|---|---|---|

| Phenyl Ring Rotation | Variable | Steric interactions | B3LYP/6-31G(d) |

| Thiomethyl Group Orientation | Low barrier | Electronic effects | B3PW91 |

| Propiophenone Backbone | Planar preference | Conjugation effects | Density Functional Theory |

The conformational analysis also examines the influence of substituent effects on the preferred molecular geometries of this compound. The fluorine atoms at the 2' and 4' positions create distinct electronic environments that affect the conformational preferences through both steric and electronic mechanisms. The thiomethyl substituent introduces additional conformational variables related to the sulfur atom's position and the methyl group's orientation relative to the aromatic ring system.

Solvent effects on conformational preferences represent an important consideration in the theoretical analysis of this compound. Density Functional Theory calculations can incorporate implicit or explicit solvation models to examine how different environments influence the relative stabilities of various conformational states. These studies provide insights into the compound's behavior in biological systems, organic solvents, and other relevant media where conformational flexibility may play crucial roles in determining chemical and biological activity.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKVYYEZBZPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644401 | |

| Record name | 1-(2,4-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-77-6 | |

| Record name | 1-(2,4-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone typically involves a ketone formation reaction between a fluorinated benzaldehyde and a thiomethyl-substituted acetophenone derivative or equivalent precursors. The key steps include:

-

- 2,4-difluorobenzaldehyde (or 3,4-difluorobenzaldehyde for closely related isomers)

- 4-thiomethylacetophenone (4-methylsulfanylacetophenone)

-

- Claisen-Schmidt condensation or related aldol-type condensation to form an α,β-unsaturated ketone intermediate, followed by hydrogenation or direct ketone formation.

- Alternatively, Friedel-Crafts acylation or other carbonylation methods may be employed depending on the synthetic route.

-

- Use of bases such as potassium carbonate (K2CO3) to facilitate condensation.

- Solvents like dimethylformamide (DMF) or other polar aprotic solvents to dissolve reactants and promote reaction.

- Controlled heating to optimize yield and minimize side reactions.

-

- Crystallization or chromatographic techniques to isolate the pure product.

Specific Reported Method

A representative synthesis reported for the closely related compound 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone (a positional isomer) involves:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix 2,4-difluorobenzaldehyde with 4-thiomethylacetophenone | Molar ratio ~1:1 |

| 2 | Add potassium carbonate as base | Base facilitates condensation |

| 3 | Use dimethylformamide (DMF) as solvent | Polar aprotic solvent |

| 4 | Heat mixture under reflux or controlled temperature | Typically 80-120°C for several hours |

| 5 | Work-up by quenching, extraction, and purification | Chromatography or recrystallization |

This method yields the target propiophenone with high purity and reasonable yield.

Industrial and Continuous Flow Adaptations

- Continuous flow reactors have been explored to improve reaction control, yield, and scalability.

- Continuous mixing of reactants under controlled temperature and stoichiometry reduces by-products and enhances reproducibility.

- Such methods are particularly useful for bromination or halogenation steps in precursor synthesis, which may be relevant for preparing fluorinated benzaldehydes or thiomethyl-substituted intermediates.

Data Table: Summary of Preparation Parameters

Research Findings and Notes

- The presence of fluorine atoms at the 2' and 4' positions significantly influences the electronic properties of the molecule, affecting reactivity during synthesis and biological activity post-synthesis.

- The thiomethyl group (-SCH3) on the phenyl ring is introduced via the corresponding acetophenone derivative, which must be synthesized or sourced with high purity to avoid side reactions.

- Optimization of reaction conditions (temperature, solvent, base concentration) is critical to minimize side products such as over-condensation or polymerization.

- Analytical techniques such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity after synthesis.

- Commercial suppliers provide this compound with purity typically above 97%, indicating well-established synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiomethyl group can interact with thiol-containing enzymes, while the fluorine atoms can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations:

- Substituent Position : The 2',4'-difluoro configuration (vs. 3',4') may optimize steric and electronic interactions in drug-receptor binding .

- Thiomethyl vs. Methoxy : The thiomethyl group (-SCH₃) offers greater lipophilicity than methoxy (-OCH₃), influencing membrane permeability and metabolic stability .

Phytotoxicity and Agrochemical Potential

Propiophenone derivatives exhibit concentration-dependent phytotoxic effects. For example:

- Propiophenone (unsubstituted) inhibits Lactuca sativa (lettuce) root growth with an IC₅₀ of 0.1 mM, while 2',4'-dimethylacetophenone shows stronger activity (IC₅₀: 0.04 mM) .

- Thiomethyl and halogenated analogs likely amplify these effects due to enhanced lipophilicity and electron-withdrawing properties.

Pharmaceutical Relevance

- Bupropion Hydrochloride, a 3-chloro-propiophenone derivative, highlights the scaffold's utility in central nervous system therapeutics .

- Fluorine and thiomethyl groups in the target compound may improve blood-brain barrier penetration or metabolic resistance compared to non-halogenated analogs.

Biological Activity

2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound that belongs to the class of propiophenones, characterized by its unique structural features, including difluoro and thiomethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C14H12F2OS. The presence of fluorine atoms and a thiomethyl group on the phenyl ring significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may act as an inhibitor of bacterial growth through mechanisms that are yet to be fully elucidated. Preliminary findings indicate that this compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of experiments involving human cancer cell lines, this compound displayed cytotoxic effects, leading to apoptosis in treated cells. The mechanism of action appears to involve the induction of oxidative stress and the activation of apoptotic pathways, although further studies are required to clarify these mechanisms.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.

Study 2: Anticancer Mechanism

In a separate investigation, researchers explored the anticancer effects of the compound on breast cancer cell lines (MCF-7). The study reported an IC50 value of 25 µM, with flow cytometry analysis revealing increased apoptotic cell populations in treated groups compared to controls. The study highlighted the potential for this compound to serve as a lead structure in developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substituents | Enhance lipophilicity and cellular uptake |

| Thiomethyl Group | Potentially increases interaction with biological targets |

| Propiophenone Core | Provides a scaffold for various substitutions affecting activity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be adapted from analogous difluorophenyl propiophenones. For example, a pH-controlled reaction (pH 3–6) between fluorinated anilines and thiomethyl precursors under copper catalysis is commonly employed . Distillation under reduced pressure and benzene extraction are critical for purification . Reaction temperature (60–80°C) and stoichiometric ratios of thiomethylphenyl derivatives (e.g., 1.2:1 molar ratio to difluoro precursors) significantly impact yield. Pilot studies suggest yields >70% when using inert atmospheres to prevent oxidation of the thiomethyl group .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>98% achievable) and detects trace byproducts like dehalogenated derivatives .

- NMR (¹H/¹³C/¹⁹F) : Confirms substitution patterns (e.g., fluorine coupling constants in ¹⁹F NMR) and thiomethyl group integration .

- X-ray Crystallography : Resolves stereochemical ambiguities; however, crystallization challenges may require co-crystallization agents .

- FT-IR : Validates carbonyl (C=O, ~1680 cm⁻¹) and thiomethyl (C-S, ~650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the thiomethyl group influence the compound’s reactivity in cross-coupling reactions compared to methoxy or hydroxyl analogs?

- Methodological Answer : The thiomethyl group enhances nucleophilic substitution reactivity due to sulfur’s polarizability, enabling efficient Suzuki-Miyaura couplings with aryl boronic acids (e.g., 85% yield vs. 60% for methoxy analogs) . However, it may reduce stability under oxidative conditions (e.g., H₂O₂ exposure degrades the thiomethyl group to sulfoxide; monitor via TLC) . Comparative studies with 3-(4-hydroxyphenyl)propiophenone show slower reaction kinetics for hydroxyl derivatives due to hydrogen bonding .

Q. What mechanistic insights explain contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies arise from:

- Solubility Variability : The thiomethyl group increases lipophilicity (logP ~3.5), reducing aqueous solubility (<0.1 mg/mL). Use DMSO co-solvents (≤5% v/v) to mitigate aggregation in bioassays .

- Metabolic Instability : Hepatic microsome assays reveal rapid sulfoxidation (t₁/₂ <30 min), generating inactive metabolites. Stabilize via prodrug strategies (e.g., acetyl-protected thiomethyl) .

- Target Selectivity : Molecular docking shows higher affinity for cysteine-rich enzymes (e.g., kinases) vs. non-thiol targets. Validate using competitive inhibition assays .

Q. How can researchers design stability studies to assess degradation pathways under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (320–400 nm), heat (40–60°C), and humidity (75% RH). Monitor via HPLC for sulfoxide (Rt +1.2 min) and defluorinated products (loss of ¹⁹F NMR signals) .

- Long-Term Stability : Store at –20°C under argon; avoid polyethylene containers (sulfur adsorption observed) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life (e.g., t₉₀ >12 months at –20°C) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s fluorescence properties?

- Methodological Answer : Fluorescence (λₑₓ 280 nm, λₑₘ 340 nm) is highly solvent-dependent. In polar aprotic solvents (e.g., DMF), quantum yield is 0.45 vs. 0.15 in water due to aggregation-induced quenching . Contradictions arise from inadequate solvent standardization. Use time-resolved fluorescence spectroscopy to distinguish intrinsic vs. environmental effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.